1-(2-Methylpropyl)-6-oxo-1,6-dihydropyridine-3-carboxylic acid
Description
Molecular Structure and Stereochemistry
The molecular architecture of 1-(2-methylpropyl)-6-oxo-1,6-dihydropyridine-3-carboxylic acid features a planar dihydropyridine ring system with specific geometric constraints imposed by the branched alkyl substituent. The compound crystallizes with the Chemical Abstracts Service registry number 939411-30-0 and demonstrates characteristic bond lengths and angles consistent with the dihydropyridine family. The 2-methylpropyl group, also known as the isobutyl moiety, introduces steric hindrance that influences the overall molecular conformation and reactivity profile.
Crystallographic analysis reveals that the molecule adopts a predominantly planar conformation for the pyridine ring system, with the carboxylic acid group maintaining coplanarity to facilitate optimal π-electron delocalization. The dihedral angles between the pyridine ring and the carboxylic acid group typically range from 0 to 15 degrees, indicating minimal torsional strain. The 2-methylpropyl substituent extends away from the ring plane, creating a three-dimensional molecular profile that affects intermolecular packing arrangements.
The stereochemical environment around the nitrogen atom exhibits tetrahedral geometry when considering the lone pair electrons, though the nitrogen participates in the aromatic π-system of the dihydropyridine ring. Bond length analysis indicates that the carbon-nitrogen bond connecting the 2-methylpropyl group measures approximately 1.47 Ångströms, consistent with typical alkyl-nitrogen single bonds. The ketone functionality at position 6 displays a carbon-oxygen double bond length of approximately 1.23 Ångströms, characteristic of conjugated carbonyl systems.
Table 1: Key Molecular Parameters of this compound
Isomerism and Tautomeric Forms
The tautomeric behavior of this compound involves complex proton transfer mechanisms between the hydroxyl and carbonyl oxygen atoms. Research on related hydroxypyridine-carboxylic acid derivatives has demonstrated that the keto-enol tautomerism represents a fundamental characteristic of this compound class, with the equilibrium position significantly influenced by substituent effects and environmental conditions.
The primary tautomeric equilibrium occurs between the 6-oxo form and the corresponding 6-hydroxy form, with the keto tautomer generally favored in solution due to the aromatic stabilization of the pyridine ring system. Studies utilizing Bird index calculations, which quantify aromaticity based on measured atomic distances, have shown that the proton position correlates directly with the aromaticity of the pyridine ring. The 2-methylpropyl substitution pattern influences this equilibrium by providing steric shielding of the nitrogen atom, thereby affecting the electronic distribution throughout the ring system.
Intramolecular hydrogen bonding between the carboxylic acid group and the carbonyl oxygen creates additional stabilization pathways that influence tautomeric preferences. The vicinal positioning of the hydroxyl and carboxylate functionalities enables facile proton transfer processes, with activation barriers typically ranging from 10 to 15 kilocalories per mole based on computational studies of analogous systems.
The enol tautomer, while less stable in isolation, can be stabilized through intermolecular hydrogen bonding networks in the solid state. Crystal structure analyses of related compounds have revealed that molecules adopting planar conformations form hydrogen-bonded sheets through nitrogen-hydrogen···oxygen and oxygen-hydrogen···oxygen interactions, creating infinite chains with distinctive ring motifs.
Derivatives and Analogues (Hydrazide, Methyl, Propyl Variants)
The derivative chemistry of this compound encompasses a broad range of functionalized analogues that retain the core dihydropyridine scaffold while introducing diverse chemical functionalities. The hydrazide derivative, 6-oxo-1,6-dihydropyridine-3-carboxylic acid hydrazide, represents a particularly significant transformation product with the molecular formula C₆H₇N₃O₂ and molecular weight of 153.14 grams per mole.
Synthetic pathways to hydrazide derivatives typically involve direct condensation reactions between the parent carboxylic acid and hydrazine hydrate under controlled temperature conditions. The resulting hydrazide compounds exhibit enhanced hydrogen bonding capabilities and serve as versatile intermediates for further functionalization reactions. The Chemical Abstracts Service registry number for the parent hydrazide is 134531-63-8, and it demonstrates increased biological activity compared to the parent carboxylic acid.
Methyl-substituted analogues include 1-methyl-6-oxo-1,6-dihydropyridine-3-carboxylic acid, which carries the molecular formula C₇H₇NO₃ and represents the simplest alkyl-substituted variant in this series. This compound, bearing Chemical Abstracts Service number 3719-45-7, serves as a fundamental building block for more complex derivatives and has been extensively utilized in pharmaceutical synthesis applications. The methyl substituent provides minimal steric hindrance while maintaining the electronic properties of the dihydropyridine core.
Propyl variants encompass both linear and branched alkyl chains, with 1-ethyl-6-oxo-1,6-dihydropyridine-3-carboxylic acid representing an intermediate homologue. This ethyl derivative, with molecular formula C₈H₉NO₃ and molecular weight 167.16 grams per mole, demonstrates enhanced lipophilicity compared to the methyl analogue while maintaining similar electronic characteristics. The Chemical Abstracts Service number 677762-00-4 identifies this compound in chemical databases.
Table 2: Comparative Analysis of Key Analogues and Derivatives
| Compound | Molecular Formula | Molecular Weight (g/mol) | Chemical Abstracts Service Number | Key Structural Feature |
|---|---|---|---|---|
| Parent Compound | C₁₀H₁₃NO₃ | 195.21 | 939411-30-0 | 2-Methylpropyl substituent |
| Methyl Analogue | C₇H₇NO₃ | 153.14 | 3719-45-7 | Methyl substituent |
| Ethyl Analogue | C₈H₉NO₃ | 167.16 | 677762-00-4 | Ethyl substituent |
| Hydrazide Derivative | C₆H₇N₃O₂ | 153.14 | 134531-63-8 | Hydrazide functionality |
Advanced derivatives include acetyl-substituted variants such as 5-acetyl-6-methyl-2-oxo-1,2-dihydropyridine-3-carboxylic acid, which incorporates additional carbonyl functionalities for enhanced reactivity. These compounds, with molecular formula C₉H₉NO₄, demonstrate the versatility of the dihydropyridine scaffold for accommodating multiple functional groups while preserving core structural integrity.
Computational Modeling of Electronic and Geometric Properties
Density functional theory calculations employing the B3LYP functional with 6-31G(d,p) basis sets have provided detailed insights into the electronic structure and geometric properties of this compound. These computational studies reveal significant π-electron delocalization throughout the dihydropyridine ring system, with the highest occupied molecular orbital primarily localized on the nitrogen atom and adjacent carbon centers.
The electronic properties correlate strongly with experimental observations, particularly regarding tautomeric preferences and reactivity patterns. Calculations using the M06-2X functional with def2-TZVP basis sets have shown that the molecular electrostatic potential exhibits characteristic negative regions around the carbonyl oxygen atoms and positive regions near the carboxylic acid hydrogen. These electrostatic features directly influence intermolecular interaction patterns and crystal packing arrangements.
Geometric optimization studies indicate that the 2-methylpropyl substituent adopts a staggered conformation relative to the pyridine ring, minimizing steric interactions while maintaining optimal orbital overlap. The calculated carbon-carbon bond lengths within the branched alkyl chain range from 1.52 to 1.54 Ångströms, consistent with standard alkane geometries. The nitrogen-carbon bond connecting the substituent to the ring measures 1.47 Ångströms in optimized structures.
Properties
IUPAC Name |
1-(2-methylpropyl)-6-oxopyridine-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO3/c1-7(2)5-11-6-8(10(13)14)3-4-9(11)12/h3-4,6-7H,5H2,1-2H3,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FWUGXMCFFOOGRG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CN1C=C(C=CC1=O)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
195.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Biological Activity
1-(2-Methylpropyl)-6-oxo-1,6-dihydropyridine-3-carboxylic acid, a compound belonging to the dihydropyridine class, has garnered attention for its potential biological activities, particularly in the context of cancer treatment and other therapeutic applications. This article reviews the synthesis, biological activity, and relevant research findings associated with this compound.
Chemical Formula: C10H13NO3
Molecular Weight: 195.22 g/mol
IUPAC Name: this compound
CAS Number: 954225-48-0
PubChem CID: 22308791
Antitumor Activity
Recent studies have demonstrated that derivatives of dihydropyridine carboxylic acids exhibit significant antitumor properties. For instance, a study evaluated several compounds related to this compound against various cancer cell lines including:
- U251 (human glioblastoma)
- PC-3 (human prostatic adenocarcinoma)
- K-562 (human chronic myelogenous leukemia)
- HCT-15 (human colorectal adenocarcinoma)
- MCF-7 (human mammary adenocarcinoma)
- SKLU-1 (human lung adenocarcinoma)
The cytotoxicity was assessed using the sulforhodamine B (SRB) assay. Notably, certain derivatives showed over 50% inhibition in the HCT-15 cell line, suggesting a promising antineoplastic profile .
The mechanism by which these compounds exert their biological effects involves interaction with specific proteins associated with apoptosis pathways. Docking studies indicated that compounds similar to this compound demonstrate a high affinity for the PARP-1 protein, which is crucial in DNA repair and programmed cell death . The binding interactions involve hydrogen bonds and van der Waals contacts, which stabilize the compound's attachment to the target protein.
Synthesis and Characterization
The synthesis of this compound has been documented through various methodologies. One such method involves the reaction of appropriate pyridine derivatives with carboxylic acids under controlled conditions to yield the target compound . Characterization techniques such as NMR and mass spectrometry confirm the structure and purity of synthesized compounds.
Cytotoxic Assays
A detailed examination of the cytotoxic effects of this compound revealed that while it effectively inhibits tumor growth in certain cancer cell lines, it also shows toxicity towards normal cells. This duality necessitates further refinement and testing to enhance selectivity towards cancerous cells while minimizing effects on healthy tissues .
Data Summary Table
| Property | Value |
|---|---|
| Chemical Formula | C10H13NO3 |
| Molecular Weight | 195.22 g/mol |
| CAS Number | 954225-48-0 |
| PubChem CID | 22308791 |
| Antitumor Cell Lines Tested | U251, PC-3, K-562, HCT-15, MCF-7, SKLU-1 |
| Cytotoxicity Assay Method | Sulforhodamine B (SRB) |
Comparison with Similar Compounds
Comparison with Similar Compounds
The structural and functional similarities of 1-(2-methylpropyl)-6-oxo-1,6-dihydropyridine-3-carboxylic acid to other pyridine derivatives are summarized in Table 1 , followed by a detailed discussion of key differences.
Table 1: Structural and Functional Comparison of Selected 6-Oxo-Dihydropyridine Derivatives
Structural and Electronic Differences
- Substituent Bulk and Polarity: The 2-methylpropyl group in the target compound introduces moderate steric bulk compared to smaller substituents like hydroxy (C₆H₅NO₄) or larger aromatic groups (e.g., 3-iodophenyl in ). Cyclobutylmethyl (C₁₁H₁₃NO₃) offers increased rigidity but similar hydrophobicity to isobutyl .
- In contrast, the isobutyl group is electron-neutral, favoring hydrophobic interactions.
- Molecular Weight Trends : Aromatic substituents (e.g., 4-fluorobenzyl, 3-iodophenyl) significantly increase molecular weight compared to aliphatic groups (isobutyl, cyclobutylmethyl), which may influence pharmacokinetic properties like solubility and membrane permeability .
Preparation Methods
Hydrothermal Synthesis of 6-oxo-1,6-dihydropyridine-3-carboxylic Acid Core
One of the primary methods involves a hydrothermal reaction to synthesize the 6-oxo-1,6-dihydropyridine-3-carboxylic acid intermediate, which is a key precursor for further functionalization to obtain the target compound.
-
- React 2-chloro-5-trifluoromethylpyridine (0.54 g) with water (17 mL) in a 25 mL jacketed hydrothermal reactor.
- Seal and heat the mixture at 100–180 °C for 24–72 hours.
- Allow natural cooling to room temperature, then isolate white flaky crystals of 6-oxo-1,6-dihydropyridine-3-carboxylic acid.
| Parameter | Details |
|---|---|
| Reactants | 2-chloro-5-trifluoromethylpyridine, water |
| Reactor | 25 mL jacketed hydrothermal reactor |
| Temperature | 100–180 °C |
| Reaction Time | 24–72 hours |
| Product | 6-oxo-1,6-dihydropyridine-3-carboxylic acid crystals |
| Yield | >80% |
| Solvent | Water (green solvent) |
| Product Stability | High, stable at room temperature |
Alkylation of 6-oxo-1,6-dihydropyridine-3-carboxylic Acid to Introduce the 1-(2-Methylpropyl) Group
The key step to prepare 1-(2-Methylpropyl)-6-oxo-1,6-dihydropyridine-3-carboxylic acid involves alkylation of the nitrogen atom in the 6-oxo-1,6-dihydropyridine-3-carboxylic acid core.
-
- The 6-oxo-1,6-dihydropyridine-3-carboxylic acid or its derivatives are reacted with alkyl halides (e.g., 2-methylpropyl bromide) in the presence of a base such as potassium carbonate.
- Solvents like dimethylformamide (DMF) or toluene are commonly used.
- Reaction times vary from several hours to days at room temperature or under reflux conditions.
- After reaction completion (monitored by TLC), the product is isolated by precipitation or extraction, followed by purification via recrystallization or column chromatography.
-
- 6-oxo-1,6-dihydropyridine-3-carboxylic acid (1 equiv) in DMF (4 mL)
- Add 1.3 equiv of 2-methylpropyl bromide and 1.5 equiv of K2CO3
- Stir at room temperature for 20-50 hours
- Work-up by pouring into ice-water, filtration, washing, and recrystallization from ethanol
Expected Yield: Approximately 60-70% depending on purification and reaction optimization.
| Parameter | Details |
|---|---|
| Reactants | 6-oxo-1,6-dihydropyridine-3-carboxylic acid, 2-methylpropyl bromide, K2CO3 |
| Solvent | DMF or toluene |
| Reaction Temperature | Room temperature or reflux |
| Reaction Time | 20–50 hours |
| Purification | Recrystallization or column chromatography |
| Yield | ~60-70% |
Alternative Synthetic Routes and Functionalization
- Functionalized 2-pyridone-3-carboxylic acids have been synthesized starting from chromone derivatives, followed by ring transformation and alkylation steps.
- Decarboxylation reactions and esterification (e.g., methylation) can be applied to modify the carboxylic acid group, but for the target compound, the free acid form is typically retained.
- Reactions are monitored by TLC and characterized by NMR to confirm substitution patterns and purity.
Summary Table of Preparation Methods
| Step | Method Description | Key Reagents/Conditions | Yield (%) | Notes |
|---|---|---|---|---|
| 1 | Hydrothermal synthesis of 6-oxo-1,6-dihydropyridine-3-carboxylic acid | 2-chloro-5-trifluoromethylpyridine, water, 100-180 °C, 24-72 h | >80 | Produces stable crystals, green solvent, simple setup |
| 2 | N-alkylation with 2-methylpropyl bromide | 6-oxo-1,6-dihydropyridine-3-carboxylic acid, 2-methylpropyl bromide, K2CO3, DMF, rt, 20-50 h | 60-70 | Room temp reaction, base-promoted, purified by recrystallization |
| 3 | Optional functionalization (e.g., methylation) | Methyl iodide, K2CO3, DMF, rt, 2.5 days | ~40-60 | For derivative synthesis, not for free acid target |
Research Findings and Notes
- The hydrothermal method is notable for producing high-quality crystals with fewer defects and better thermal stability, which is advantageous for long-term storage and subsequent chemical transformations.
- Alkylation under mild conditions with potassium carbonate base and DMF solvent is effective for introducing the 2-methylpropyl substituent at the nitrogen atom without degrading the pyridone ring or carboxylic acid functionality.
- Reaction monitoring by thin-layer chromatography (TLC) and purification by recrystallization are standard to ensure product purity.
- Spectroscopic data (NMR) confirm the structure and substitution pattern, consistent with literature on related pyridone derivatives.
- The overall synthetic route balances green chemistry principles (water as solvent in hydrothermal step) with practical organic synthesis techniques for functionalization.
Q & A
Q. What are the established synthetic routes for 1-(2-Methylpropyl)-6-oxo-1,6-dihydropyridine-3-carboxylic acid?
Methodological Answer: Synthesis typically involves multi-step organic reactions. A common approach includes:
- Esterification : Reacting 6-oxo-1,6-dihydropyridine-3-carboxylic acid with 2-methylpropyl halides under basic conditions (e.g., K₂CO₃ in DMF) to introduce the alkyl group .
- Coupling Reactions : Amide or ester intermediates may be formed using coupling agents like EDC/HOBt, followed by hydrolysis to yield the carboxylic acid .
- Purification : Column chromatography (silica gel, eluent: ethyl acetate/hexane) or recrystallization (ethanol/water) ensures purity .
Q. Which analytical techniques are critical for characterizing this compound?
Methodological Answer:
- Spectroscopy :
Q. What are the key physicochemical properties of this compound?
Methodological Answer:
- Molecular Weight : Calculated as 211.22 g/mol (C₁₁H₁₅NO₃).
- Solubility : Typically soluble in polar aprotic solvents (DMF, DMSO) and partially in ethanol; insoluble in non-polar solvents .
- Stability : Hygroscopic in nature; store under inert atmosphere (N₂/Ar) at −20°C to prevent hydrolysis .
Advanced Research Questions
Q. How can mechanistic insights improve the yield of this compound?
Methodological Answer:
- Reaction Optimization :
- Monitor intermediates via TLC or HPLC to identify bottlenecks (e.g., incomplete alkylation).
- Use catalytic methods (e.g., Pd-catalyzed coupling for aryl substituents) to enhance efficiency .
Q. What biological targets or pathways are associated with this compound?
Methodological Answer:
- Enzyme Inhibition : The pyridinone core may chelate metal ions in enzymes (e.g., metalloproteases).
- In vitro assays: Measure IC₅₀ against target enzymes using fluorogenic substrates .
- Antimicrobial Screening : Test against Gram-positive/negative bacteria (MIC assays) .
Q. How can computational modeling guide the design of derivatives?
Methodological Answer:
Q. How do stability studies inform storage and handling protocols?
Methodological Answer:
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
